molecular formula C18H18FN3O3S B11224312 N-(4-fluorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(4-fluorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11224312
M. Wt: 375.4 g/mol
InChI Key: RPDCJUFRLNXIEY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazines. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system substituted with a fluorophenyl group, a methyl group, a propyl group, and a carboxamide group. Benzothiadiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-(4-fluorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves several steps. One common synthetic route includes the following steps:

    Formation of the benzothiadiazine ring: This can be achieved by cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorophenyl group: This step typically involves a substitution reaction where a fluorophenyl group is introduced onto the benzothiadiazine ring.

    Addition of the methyl and propyl groups: These groups can be introduced through alkylation reactions.

    Formation of the carboxamide group:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis and continuous flow chemistry.

Chemical Reactions Analysis

N-(4-fluorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of inflammatory mediators. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

N-(4-fluorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H18FN3O3S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C18H18FN3O3S/c1-3-10-22-12(2)21-26(24,25)17-11-13(4-9-16(17)22)18(23)20-15-7-5-14(19)6-8-15/h4-9,11H,3,10H2,1-2H3,(H,20,23)

InChI Key

RPDCJUFRLNXIEY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)C

Origin of Product

United States

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